Benzyl 1-(chlorosulfonyl)-2-methylpropan-2-ylcarbamate
Description
Properties
IUPAC Name |
benzyl N-(1-chlorosulfonyl-2-methylpropan-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO4S/c1-12(2,9-19(13,16)17)14-11(15)18-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXLKBCTVMCOFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CS(=O)(=O)Cl)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 1-(chlorosulfonyl)-2-methylpropan-2-ylcarbamate typically involves the reaction of benzyl alcohol with chlorosulfonyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Benzyl alcohol reacts with chlorosulfonyl isocyanate in the presence of a base such as triethylamine.
Step 2: The reaction mixture is stirred at room temperature for several hours.
Step 3: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: Benzyl 1-(chlorosulfonyl)-2-methylpropan-2-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can convert the chlorosulfonyl group to a sulfonamide group.
Substitution: Nucleophilic substitution reactions can replace the chlorosulfonyl group with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry: Benzyl 1-(chlorosulfonyl)-2-methylpropan-2-ylcarbamate is used as an intermediate in the synthesis of more complex organic molecules. It can be employed in the preparation of heterocyclic compounds and other functionalized carbamates.
Biology: In biological research, this compound can be used to study enzyme inhibition and protein modification. Its reactive chlorosulfonyl group allows it to form covalent bonds with nucleophilic sites in proteins.
Medicine: The compound has potential applications in medicinal chemistry as a building block for the synthesis of pharmaceutical agents. It can be used to develop drugs with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it suitable for various chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 1-(chlorosulfonyl)-2-methylpropan-2-ylcarbamate involves its reactive chlorosulfonyl group. This group can form covalent bonds with nucleophilic sites in target molecules, leading to the modification of their structure and function. The compound can interact with proteins, enzymes, and other biomolecules, affecting their activity and stability.
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis of benzyl 1-(chlorosulfonyl)-2-methylpropan-2-ylcarbamate and structurally related compounds reveals critical differences in reactivity, stability, and synthetic applications. Below is a detailed comparison based on available
Table 1: Structural and Functional Comparison
Key Findings :
Steric and Electronic Effects :
- The 2-methylpropan-2-yl group in the target compound introduces greater steric hindrance compared to cycloalkyl substituents (e.g., cyclobutyl or cyclohexyl). This may reduce nucleophilic attack rates but improve thermal stability .
- Cyclohexyl derivatives exhibit higher solubility in polar aprotic solvents (e.g., THF), making them preferable for solution-phase reactions .
Reactivity in Sulfonylation :
- Compounds with chlorosulfonylmethyl-cyclopropyl groups (e.g., CAS 1785038-32-5) demonstrate faster reaction kinetics in sulfonylation due to ring strain, whereas bulkier substituents (e.g., 2-methylpropan-2-yl) may require elevated temperatures or catalysts .
Applications in Organic Synthesis :
- Cyclopentyl analogs (CAS 1784289-25-3) are documented as intermediates in antiviral drug synthesis, whereas cyclobutyl derivatives (CAS 1785038-25-6) are used in peptide bond formation .
- The target compound’s tert-butyl-like structure may find niche applications in solid-phase synthesis or polymer crosslinking, where steric protection of reactive sites is critical.
These reagents are employed for amide dehydration to nitriles (e.g., benzamide → benzonitrile) under mild conditions . In contrast, benzyl chlorosulfonyl carbamates may act as sulfonylating agents or protective groups in multistep syntheses.
Biological Activity
Benzyl 1-(chlorosulfonyl)-2-methylpropan-2-ylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity, including its mechanisms, efficacy, and selectivity.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Benzyl Group : Enhances lipophilicity and may influence binding interactions.
- Chlorosulfonyl Group : Known for its reactivity, potentially contributing to biological activity through electrophilic interactions.
- Carbamate Moiety : Often associated with biological activity, particularly in enzyme inhibition.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against various pathogens, including Mycobacterium tuberculosis and Candida albicans.
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| Benzyl carbamate analog | 5.7 - 6.4 | M. tuberculosis |
| Benzyl carbamate analog | 0.023 | C. albicans |
The minimum inhibitory concentrations (MICs) suggest that modifications in the structure can lead to enhanced antimicrobial potency. The presence of halogens, such as chlorine, has been shown to improve activity significantly .
The mechanisms underlying the biological activity of this compound likely involve:
- Enzyme Inhibition : Compounds with similar structures have been found to inhibit key enzymes in microbial metabolism.
- Membrane Disruption : Some studies suggest that these compounds may disrupt microbial cell membranes, leading to cell lysis.
Case Studies
-
Antimycobacterial Evaluation :
A study synthesized a series of compounds related to benzyl carbamates and evaluated their antimycobacterial activity. The most active derivatives displayed MIC values ranging from 2.7 to 5.8 µM against M. tuberculosis, indicating a promising therapeutic potential . -
Antifungal Activity :
Another investigation focused on the antifungal properties of similar compounds against Candida species. The results demonstrated that certain derivatives achieved MIC values as low as 0.023 µg/mL, suggesting high potency compared to standard antifungal agents .
Selectivity and Toxicity
Selectivity is crucial for therapeutic applications to minimize cytotoxic effects on human cells. In studies assessing selectivity, compounds were tested on human cell lines such as Vero and HepG2 cells. The results indicated that the most active compounds exhibited low toxicity at concentrations similar to their MICs, suggesting a favorable therapeutic index .
Q & A
Q. What are the recommended synthetic routes for Benzyl 1-(chlorosulfonyl)-2-methylpropan-2-ylcarbamate, and how do reaction conditions influence yield?
The synthesis typically involves a multi-step approach:
Carbamate Formation : React 2-methylpropan-2-ylamine with benzyl chloroformate under basic conditions (e.g., NaHCO₃ in THF) to form the carbamate intermediate .
Chlorosulfonation : Introduce the chlorosulfonyl group using chlorosulfonic acid or sulfuryl chloride (SO₂Cl₂) in anhydrous dichloromethane at 0–5°C to minimize side reactions .
Key Variables :
Q. How should researchers characterize this compound, and what analytical techniques resolve structural ambiguities?
Core Methods :
- NMR : ¹H/¹³C NMR confirms carbamate and chlorosulfonyl groups. Look for:
- FT-IR : Peaks at 1740–1720 cm⁻¹ (C=O stretch, carbamate) and 1360–1340 cm⁻¹ (S=O stretch) .
- X-ray Crystallography : For absolute configuration, use single-crystal diffraction (e.g., synchrotron radiation) .
Data Contradictions : Discrepancies in melting points or NMR shifts may arise from residual solvents (e.g., DCM). Dry samples under vacuum (24 hr) and re-analyze .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the chlorosulfonyl group in nucleophilic substitutions?
The chlorosulfonyl group (-SO₂Cl) acts as an electrophile due to the electron-withdrawing nature of the sulfonyl moiety. Key pathways:
- Nucleophilic Attack : Amines or alcohols displace chloride, forming sulfonamides or sulfonate esters. Kinetic studies (via ¹H NMR monitoring) show pseudo-first-order dependence on nucleophile concentration .
- Steric Effects : The 2-methylpropan-2-yl group hinders backside attack, favoring SN1 mechanisms in polar solvents (e.g., DMF) .
Contradictions : Some studies report unexpected stability in aqueous buffers (pH 7.4). This may arise from micelle formation or intramolecular hydrogen bonding, requiring MD simulations to validate .
Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?
Stability Profile :
- Thermal Stability : Decomposes above 80°C (TGA data), releasing SO₂ and benzyl chloride. Store at –20°C under argon .
- Hydrolytic Degradation : In aqueous media (pH > 8), the carbamate hydrolyzes to CO₂ and benzyl alcohol. Monitor via LC-MS for [M–CO₂]+ ion (m/z 228) .
Degradation Pathways :
Hydrolysis of chlorosulfonyl to sulfonic acid (pH-dependent).
Oxidative cleavage of the benzyl group (H2O2/Fe<sup>2+</sup>).
Q. What strategies mitigate batch-to-batch variability in biological assays involving this compound?
Methodological Recommendations :
- Pre-Analysis QC : Ensure ≥95% purity (HPLC) and consistent water content (<0.1% by Karl Fischer titration) .
- Solvent Selection : Use DMSO for stock solutions (lyophilize to remove residual solvents) .
- Positive Controls : Compare activity against known sulfonamide inhibitors (e.g., Celecoxib derivatives) to normalize inter-assay variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
